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Compound of Interest

Compound Name: 2-Benzoylcyclohexanone

Cat. No.: B1331447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel chemical entities with diverse pharmacological activities is a

cornerstone of modern drug discovery. Among these, 2-benzoylcyclohexanone derivatives

have garnered significant interest due to their versatile chemical structure, which serves as a

scaffold for a wide range of biological activities. This technical guide provides an in-depth

overview of the current state of research into the biological potential of these compounds, with

a focus on their antimicrobial, antitumor, and enzyme-inhibitory properties.

Antimicrobial Activity
Derivatives of cyclohexanone have demonstrated notable activity against a spectrum of

microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as

various fungal species. The antimicrobial efficacy is often attributed to the presence of the α,β-

unsaturated ketone moiety, which can participate in Michael addition reactions with biological

nucleophiles, such as amino acid residues in enzymes and proteins, leading to microbial cell

death.

Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for a

selection of cyclohexanone derivatives against various microorganisms. It is important to note
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that while these compounds are structurally related to 2-benzoylcyclohexanone, they may not

all contain the benzoyl group at the 2-position.
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Compound ID Microorganism MIC (µg/mL) Reference

Cyclohexanone

Benzoylhydrazone

Derivatives

2a

Staphylococcus

epidermidis ATCC

12228

>625 [1]

2a
Staphylococcus

aureus ATCC 29213
>625 [1]

2a
Candida parapsilosis

ATCC 22019
312.5 [1]

2b

Staphylococcus

epidermidis ATCC

12228

>625 [1]

2b
Staphylococcus

aureus ATCC 29213
>625 [1]

2b
Candida parapsilosis

ATCC 22019
312.5 [1]

2e

Staphylococcus

epidermidis ATCC

12228

>625 [1]

2e
Staphylococcus

aureus ATCC 29213
>625 [1]

2e
Candida parapsilosis

ATCC 22019
625 [1]

2f

Staphylococcus

epidermidis ATCC

12228

>625 [1]

2f
Staphylococcus

aureus ATCC 29213
>625 [1]
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2f
Candida parapsilosis

ATCC 22019
625 [1]

2i

Staphylococcus

epidermidis ATCC

12228

>625 [1]

2i
Staphylococcus

aureus ATCC 29213
>625 [1]

2i
Candida parapsilosis

ATCC 22019
625 [1]

Piperazine Derivatives

of Cyclohexanone

4b, 4c, 4e, 4g, 4h, 4l
Various Bacteria and

Fungi

Comparable to

standard drugs
[2]

Oxygenated

Cyclohexanone

Derivative

(4S, 5S, 6S)-5,6-

epoxy-4-hydroxy-3-

methoxy-5-methyl-

cyclohex-2-en-1-one

Ralstonia

solanacearum
Strong Inhibition [3]

(4S, 5S, 6S)-5,6-

epoxy-4-hydroxy-3-

methoxy-5-methyl-

cyclohex-2-en-1-one

Various

Phytopathogenic

Fungi

Mycelial Growth

Inhibition
[3]

Antitumor Activity
The cytotoxic potential of cyclohexanone derivatives against various cancer cell lines has been

a significant area of investigation. The mechanism of action is often multifaceted, involving the

induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Quantitative Cytotoxicity Data
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The following table presents the half-maximal inhibitory concentration (IC50) values for several

cyclohexanone and related derivatives against a panel of human cancer cell lines.
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Compound ID Cancer Cell Line IC50 (µM) Reference

Asymmetrical 2,6-

bis(benzylidene)cyclo

hexanones

5d MDA-MB-231 (Breast) Not specified [4]

5j MCF-7 (Breast) Not specified [4]

5j
SK-N-MC

(Neuroblastoma)
Not specified [4]

Thienyl Chalcone

Derivatives

5 MCF-7 (Breast) 7.79 ± 0.81 [5]

5 MDA-MB-231 (Breast) 5.27 ± 0.98 [5]

8 MCF-7 (Breast) 7.24 ± 2.10 [5]

8 MDA-MB-231 (Breast) 21.58 ± 1.50 [5]

2-

Cyclopentyloxyanisole

Derivatives

4a
HePG2, HCT-116,

MCF-7, PC3, HeLa
5.13 - 17.95 [6]

4b
HePG2, HCT-116,

MCF-7, PC3, HeLa
5.13 - 17.95 [6]

6b
HePG2, HCT-116,

MCF-7, PC3, HeLa
5.13 - 17.95 [6]

7b
HePG2, HCT-116,

MCF-7, PC3, HeLa
5.13 - 17.95 [6]

13
HePG2, HCT-116,

MCF-7, PC3, HeLa
5.13 - 17.95 [6]
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14
HePG2, HCT-116,

MCF-7, PC3, HeLa
5.13 - 17.95 [6]

Curcumin Analogue

(DMCH)

DMCH HT29 (Colon) 9.80 ± 0.55 µg/mL [7]

DMCH SW620 (Colon) 7.50 ± 1.19 µg/mL [7]

Enzyme Inhibition
Certain 2-benzoylcyclohexanone derivatives and related compounds have been shown to

inhibit the activity of various enzymes, suggesting their potential as therapeutic agents for a

range of diseases.

Quantitative Enzyme Inhibition Data
The following table summarizes the inhibitory constants (Ki) and IC50 values for selected

derivatives against different enzymes.
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Compound
Class/ID

Enzyme Ki (nM) IC50 (µM) Reference

Antipyrine-based

Schiff Bases

Acetylcholinester

ase (AChE)

20.58 ± 0.35 to

53.11 ± 1.02
- [8]

Butyrylcholineste

rase (BChE)

21.84 ± 0.40 to

54.41 ± 1.05
- [8]

Carbonic

Anhydrase I

(hCA I)

27.45 ± 0.41 to

48.22 ± 0.91
- [8]

Carbonic

Anhydrase II

(hCA II)

6.02 ± 0.11 to

29.32 ± 0.54
- [8]

2-

Cyclopentyloxya

nisole

Derivatives

4b
Cyclooxygenase-

2 (COX-2)
- 1.08 [6]

13
Cyclooxygenase-

2 (COX-2)
- 1.88 [6]

4a
Tumor necrosis

factor-α (TNF-α)
- 2.01 [6]

13
Tumor necrosis

factor-α (TNF-α)
- 6.72 [6]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a

microorganism, is a key metric for assessing antimicrobial activity. The broth microdilution
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method is a standard procedure.[9][10]

Materials:

Test compounds

Bacterial or fungal strains

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a

96-well plate.

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5

x 10^5 CFU/mL.

Include positive control wells (medium with inoculum, no compound) and negative control

wells (medium only).

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

Determine the MIC by visual inspection for turbidity or by measuring the optical density at a

suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound

that shows no visible growth.[11]
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Prepare Compound Stock Solution

Perform Serial Dilutions in 96-well Plate

Add Inoculum to Wells

Prepare Standardized Microbial Inoculum

Include Positive and Negative Controls

Incubate Plates

Determine MIC (Visual or Spectrophotometric)
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Workflow for MIC Determination.

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.[12][13][14]

Materials:

Cancer cell lines

Complete cell culture medium
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Test compounds

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO, acidified isopropanol)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.[13]

Treat the cells with various concentrations of the test compound and incubate for a specified

period (e.g., 24, 48, or 72 hours).[14]

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at

37°C.[15]

During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium

ring of MTT, yielding purple formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.[13]

Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a

microplate reader.[15]

The absorbance is directly proportional to the number of viable cells. Calculate the

percentage of cell viability relative to untreated control cells and determine the IC50 value.
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Workflow for MTT Cytotoxicity Assay.

Signaling Pathways in Antitumor Activity
The antitumor effects of cyclohexanone derivatives are often mediated by their interaction with

various cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Induction of Apoptosis
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Several studies have indicated that these compounds can induce apoptosis, or programmed

cell death, in cancer cells. One common mechanism involves the modulation of the Bcl-2 family

of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2)

members. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[7] This is often

followed by the activation of caspases, a family of proteases that execute the apoptotic

program.[16]

A curcumin analogue, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH), has

been shown to upregulate Bax and Bad proteins and downregulate the anti-apoptotic protein

Livin in colon cancer cells.[7]

Modulation of Key Signaling Pathways
p53 and Wnt Signaling: Pathway analysis of cells treated with a

bis(benzylidene)cyclohexanone derivative (BHMC) revealed dysregulation of the p53 and

Wnt signaling pathways, both of which are crucial in the regulation of apoptosis.[17]

Akt and TAK1 Signaling: A benzoyl-xanthone derivative has been shown to suppress the

activation of Akt and TAK1 signaling pathways by binding to TRAF6, leading to apoptosis in

breast cancer cells.[18] While not a cyclohexanone, this provides a plausible mechanism for

related benzoyl-containing compounds.

MAPK Signaling: Licochalcone B, a chalcone derivative, induces ROS-dependent apoptosis

in colorectal cancer cells via the p38/JNK MAPK signaling pathway.[19]
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Potential Signaling Pathways in Apoptosis Induction.
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Conclusion
2-Benzoylcyclohexanone derivatives and their structural analogues represent a promising

class of compounds with a wide array of biological activities. Their potential as antimicrobial,

antitumor, and enzyme-inhibitory agents warrants further investigation. The data presented in

this guide underscore the importance of continued research in this area, including the synthesis

of new derivatives, comprehensive biological evaluation, and detailed mechanistic studies.

Such efforts will be crucial in unlocking the full therapeutic potential of this versatile chemical

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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